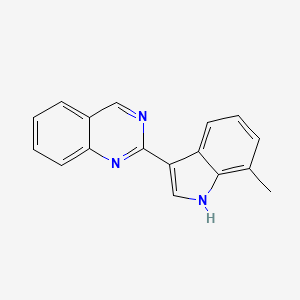

2-(7-methyl-1H-indol-3-yl)quinazoline

Description

Properties

Molecular Formula |

C17H13N3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)quinazoline |

InChI |

InChI=1S/C17H13N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-10,18H,1H3 |

InChI Key |

IBQWHHTXWMSMMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=N3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the coupling of an indole derivative (7-methylindole or its functionalized form) with a quinazoline or quinazolinone precursor. The key step is the formation of the carbon–carbon bond between the 3-position of the indole ring and the 2-position of the quinazoline ring. This can be achieved through:

- Condensation and cyclization reactions involving anthranilamide derivatives and indole-3-carboxaldehydes or indole derivatives.

- Transition metal-catalyzed cross-coupling reactions.

- Copper-catalyzed isocyanide insertion and cyclocondensation reactions.

Method 2: Copper-Catalyzed Isocyanide Insertion with Amines

A novel and efficient approach involves copper-catalyzed imidoylative cross-coupling and cyclocondensation between 2-isocyanobenzoates and amines, including indole derivatives, to form quinazolin-4-ones.

- Catalyst: Copper(II) acetate hydrate.

- Base: Mild bases such as triethylamine.

- Solvent: Environmentally benign solvents like anisole or methanol.

- Atmosphere: Air atmosphere without the need for inert conditions.

- Temperature: Typically 60 °C for 12–16 hours or ambient temperature for aliphatic amines.

This method tolerates various functional groups and allows the synthesis of 3-substituted quinazolin-4-ones, including this compound derivatives, with good to excellent yields. The reaction proceeds via C–H activation of quinazoline-3-oxides followed by insertion into the indole C–H bond.

Method 3: Copper-Catalyzed Cross-Coupling and Cyclization

Copper-catalyzed isocyanide insertion reactions have been used to synthesize quinazolin-4-ones by reacting 2-isocyanobenzoates with amines under mild conditions.

- Reaction scheme: 2-Isocyanobenzoate + 7-methylindole (or derivative) + Cu(II) catalyst → quinazolinone intermediate → quinazoline derivative.

- Advantages: Mild reaction conditions, broad substrate scope, and environmentally friendly catalysts.

- Yields: Moderate to high yields depending on substituents and reaction optimization.

- Solvent choice: Anisole preferred for sustainability; DMF and other solvents less optimal.

This approach provides a green and efficient synthetic route to this compound and related compounds.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst / Conditions | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation of aldehyde + anthranilamide | 7-Methylindole-3-carboxaldehyde + Anthranilamide | Acid catalyst or thermal reflux | Various (e.g., ethanol) | Reflux (~100 °C) | Moderate to good (40–75) | Intermediate quinazolinone formed; further modification needed |

| Copper-catalyzed isocyanide insertion | 2-Isocyanobenzoate + 7-Methylindole or amine | Cu(II) acetate hydrate + base | Anisole, Methanol | 25–60 °C | Good to excellent (60–90) | Air atmosphere; mild base; green solvent preferred |

| Copper-catalyzed cross-coupling and cyclization | 2-Isocyanobenzoate + 7-Methylindole or amine | Cu(II) acetate + triethylamine | Anisole | 60 °C | Moderate to high (50–85) | Sustainable catalyst system; broad substrate scope |

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-1H-indol-3-yl)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or quinazoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-(7-methyl-1H-indol-3-yl)quinazoline is an organic compound with applications primarily in pharmacology and medicinal chemistry due to its diverse biological activities. This compound combines a quinazoline backbone substituted at the 2-position with a 7-methyl-1H-indole moiety. Quinazoline derivatives, including this compound, have anticancer, antibacterial, and antifungal properties.

Chemical Behavior and Synthesis

this compound can be synthesized through various pathways and participate in cross-dehydrogenative coupling reactions with aromatic compounds using copper catalysis. The mechanism involves C–H activation followed by insertion and oxidation, leading to complex products. The synthesis typically involves multi-step reactions from accessible precursors.

Biological Activities

Research indicates that this compound exhibits biological activities, particularly in antimicrobial and anticancer domains. It has been investigated for its potential to inhibit cell division by disrupting tubulin polymerization, which is crucial for cancer cell proliferation. Studies have also shown effectiveness against bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with a low minimum inhibitory concentration, indicating strong antibacterial properties. One study confirmed the antibacterial effect of a related indolylquinazolinone against Mycobacterium tuberculosis .

Pharmacological Applications

The applications of this compound are primarily in pharmacology and medicinal chemistry. Derivatives are being investigated for potential use as antibacterial and anticancer agents.

Mechanism of Action

The mechanism of action of 2-(7-methyl-1H-indol-3-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with various biological targets through hydrogen bonding and π-π interactions, while the quinazoline part can inhibit specific enzymes by binding to their active sites . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Features:

Analysis :

- The thiazolo[2,3-b]quinazoline derivatives (e.g., compounds 27 and 28 in ) feature a fused thiazole ring, increasing structural rigidity compared to the simpler quinazoline core of the target compound. This may influence conformational stability and target selectivity .

- Imidazo[4,5-g]quinazolines exhibit a distinct fused imidazole ring system, which could alter electronic properties and metabolic stability compared to the target compound .

Analysis :

- The target compound’s synthesis likely parallels methods for other indole-quinazoline hybrids, such as Friedel-Crafts reactions (as in ) or metal-catalyzed cross-couplings .

- Thiazoloquinazolines (e.g., compound 27) show moderate yields (71%) but high purity (99.1%), suggesting efficient purification protocols .

- Quinazolin-4-one derivatives exhibit higher melting points (180–220°C) due to the 4-oxo group’s hydrogen-bonding capacity .

Pharmacological Profiles:

Analysis :

- The 7-methylindole group in the target compound may enhance cellular permeability and target engagement compared to unsubstituted indole derivatives, as seen in related studies .

- Thiazoloquinazolines demonstrate moderate cytotoxicity, possibly due to the thiazole ring’s electron-withdrawing effects .

- Quinazolin-4-ones show broad-spectrum antimicrobial activity, suggesting the 4-oxo group’s role in disrupting microbial enzymes .

Physicochemical and Computational Data

Analysis :

- The target compound’s higher LogP (~3.5) compared to quinazolin-4-ones (LogP ~2.8) suggests greater lipophilicity, which may improve membrane penetration but reduce aqueous solubility .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(7-methyl-1H-indol-3-yl)quinazoline?

- Methodological Answer : Synthesis typically involves multi-step reactions. For indole-quinazoline hybrids, a common approach is the condensation of 7-methylindole derivatives with quinazoline precursors. For example:

- Reductive cyclization : Sodium dithionite (Na₂S₂O₄) in aqueous HCl under reflux can reduce intermediates (e.g., nitro groups) and facilitate cyclization, as seen in analogous indole-benzimidazole syntheses (yields: 59–65%) .

- Catalyzed coupling : Ethanol with concentrated H₂SO₄ as a catalyst at elevated temperatures (70–80°C) promotes heterocyclic coupling, as demonstrated in benzimidazole-triazole hybrids .

Key parameters include solvent polarity (e.g., hexane/ethyl acetate for purification) and reaction time (12–24 hours for cyclization) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at indole C7, quinazoline C2) and tautomeric states .

- X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation, 293 K) resolves bond lengths (mean C–C: 0.003 Å) and torsion angles, critical for validating molecular geometry .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ in quinazoline) .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer : Initial screenings should focus on:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria, referencing SAR studies where C=N or triazolyl groups at quinazoline C2/C3 enhance activity .

- Enzyme inhibition : PKC inhibition assays (IC₅₀ measurements) to evaluate potential for diabetic complications, as seen in structurally related indole-quinazoline hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethyl acetate/hexane (70:30) improves chromatographic separation (Rf = 0.6) .

- Catalyst screening : Transition metals (e.g., Pd/C) or acidic resins may reduce side reactions in cyclization steps .

- Temperature control : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How does substituent modification influence structure-activity relationships (SAR) in quinazoline derivatives?

- Methodological Answer :

- Positional effects : Introducing electron-withdrawing groups (e.g., Cl, F) at quinazoline C4 increases antifungal activity, while pyrazole substituents at C3 enhance insecticidal properties .

- Hybrid scaffolds : Adding indole moieties (as in 2-(7-methylindol-3-yl)quinazoline) improves PKC isoform selectivity, critical for therapeutic applications .

Q. What challenges arise in resolving tautomerism or polymorphism in this compound?

- Methodological Answer :

- Variable-temperature NMR : Detects tautomeric equilibria (e.g., indole NH proton exchange) by monitoring chemical shift changes at 25–100°C .

- Polymorph screening : Recrystallization from methanol/water mixtures yields stable forms, with melting points (e.g., 183°C) indicating purity .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : AutoDock Vina predicts binding modes to targets (e.g., PKC isoforms) using crystal structures (PDB: 1XRD) .

- DFT calculations : Optimizes geometries (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO gaps) with antioxidant or anti-inflammatory activity .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent models : Assess oral bioavailability and hepatic metabolism via LC-MS/MS quantification of plasma concentrations .

- C. elegans assays : Screen for acute toxicity (LC₅₀) and neurobehavioral effects, leveraging high-throughput advantages .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.